molecular formula C26H26ClN5O5S2 B14177682 6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid CAS No. 890653-94-8

6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid

Cat. No.: B14177682
CAS No.: 890653-94-8
M. Wt: 588.1 g/mol
InChI Key: IZEPMYLZNXTUNC-UHFFFAOYSA-N
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Description

6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzimidazole ring, and a sulfonyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid involves multiple steps. One common synthetic route includes the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form the corresponding phthalazinone derivative. This intermediate undergoes further reactions, including chlorination and coupling with various reagents, to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other imidazole and benzimidazole derivatives, such as:

    Levamisole: Known for its immunomodulatory properties.

    Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.

    Phthalazine derivatives: These are often studied for their potential as enzyme inhibitors and anticancer agents . Compared to these compounds, 6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid offers a unique combination of structural features that may enhance its specificity and potency in various applications.

Properties

CAS No.

890653-94-8

Molecular Formula

C26H26ClN5O5S2

Molecular Weight

588.1 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid

InChI

InChI=1S/C25H22ClN5O2S.CH4O3S/c1-15(2)34(32,33)31-21-14-18(10-13-20(21)28-25(31)27)23-22(16-6-4-3-5-7-16)29-24(30-23)17-8-11-19(26)12-9-17;1-5(2,3)4/h3-15H,1-2H3,(H2,27,28)(H,29,30);1H3,(H,2,3,4)

InChI Key

IZEPMYLZNXTUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N=C1N.CS(=O)(=O)O

Origin of Product

United States

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